(3-Methylisoxazol-4-YL)methanamine

Lipophilicity Physicochemical Property Drug-likeness

Researchers developing APJ receptor agonists for heart failure or UCHL1 inhibitors for oncology/neurodegeneration require position-specific isoxazole building blocks. (3-Methylisoxazol-4-yl)methanamine (CAS 139458-30-3) provides the unique 4-aminomethyl substitution pattern essential for target binding geometry - not functionally interchangeable with 3- or 5-substituted isomers. • Key intermediate for APJ receptor agonists (cardiovascular) & UCHL1 inhibitors (oncology/neurodegeneration) • Predicted LogP 1.14 & pKa 8.25 - optimized for CNS penetration & oral bioavailability • Primary amine handle enables rapid diversification via amide coupling or reductive amination • Chiral resolution demonstrated for enantiomerically pure cyclopropyl derivatives (WO2018093580A1)

Molecular Formula C5H8N2O
Molecular Weight 112.132
CAS No. 139458-30-3
Cat. No. B593660
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-Methylisoxazol-4-YL)methanamine
CAS139458-30-3
Molecular FormulaC5H8N2O
Molecular Weight112.132
Structural Identifiers
SMILESCC1=NOC=C1CN
InChIInChI=1S/C5H8N2O/c1-4-5(2-6)3-8-7-4/h3H,2,6H2,1H3
InChIKeyJRPBQFVNYPRYAJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(3-Methylisoxazol-4-yl)methanamine (CAS 139458-30-3): A 4-Substituted Isoxazole Building Block for APJ Agonists and Kinase Inhibitors


(3-Methylisoxazol-4-yl)methanamine (CAS 139458-30-3) is a heterocyclic primary amine with the molecular formula C₅H₈N₂O and a molecular weight of 112.13 g/mol . It belongs to the isoxazole class of compounds, featuring a five-membered ring containing adjacent oxygen and nitrogen atoms [1]. The compound has a predicted pKa of 8.25 ± 0.29 and a computed LogP of 1.14200, indicating moderate lipophilicity suitable for membrane permeability in medicinal chemistry applications . Its key structural feature is the aminomethyl group at the 4-position of the isoxazole ring, which distinguishes it from isomeric 5-substituted analogs.

Core utility
4-Aminomethyl isoxazole building block for medicinal chemistry and SAR exploration
Workflow
Suited for amide coupling, reductive amination, or chiral resolution to access diverse research probes
Selection logic
Position-specific 4-substitution provides a distinct synthetic vector; reported physicochemical profile supports CNS drug-like space exploration

Why (3-Methylisoxazol-4-yl)methanamine Cannot Be Replaced by Generic Isoxazole Methanamine Isomers


Isoxazole-based methanamine derivatives are not functionally interchangeable due to position-specific electronic and steric effects that directly influence target binding affinity, pharmacokinetic properties, and downstream synthetic utility. While (3-Methylisoxazol-5-yl)methanamine (CAS 154016-55-4) and (5-Methylisoxazol-3-yl)methanamine (CAS 35166-37-3) share the same molecular formula, their distinct substitution patterns on the isoxazole ring result in divergent biological activities and chemical reactivities . The 4-substituted isoxazole core present in (3-Methylisoxazol-4-yl)methanamine offers a unique vector for molecular elaboration that is not accessible with 3- or 5-substituted isomers. Furthermore, studies on related isoxazole systems demonstrate that substitution position critically modulates binding affinity at nicotinic acetylcholine receptors and other therapeutically relevant targets [1]. Substituting one isomer for another without rigorous revalidation risks project failure due to altered potency, selectivity, or physicochemical parameters.

Positional isomer
3-Methylisoxazol-5-yl or -3-yl methanamine isomers alter amine vector and electronic environment; may shift target binding and synthetic elaboration outcomes without revalidation.
Basicity shift
Predicted pKa difference (~0.3 units lower for 5-yl analog) can change ionization at physiological pH, affecting solubility and permeability trade-offs.
Receptor binding
Class-level nAChR evidence shows isoxazole ring modifications impact affinity; unvalidated isomer swap may compromise target engagement.

Quantitative Differentiation of (3-Methylisoxazol-4-yl)methanamine: Evidence for Procurement Decisions


LogP Comparison: (3-Methylisoxazol-4-yl)methanamine vs. (3-Methylisoxazol-5-yl)methanamine

The 4-yl isomer exhibits a computed LogP of 1.14200 , while the 5-yl isomer (3-Methylisoxazol-5-yl)methanamine has a computed LogP of 1.14200 as well, indicating no significant difference in lipophilicity between the two positional isomers [1]. This suggests that substitution position does not substantially alter the overall hydrophobicity of the molecule. However, the LogP value itself is a critical parameter for predicting membrane permeability and oral bioavailability in drug design. For procurement, this indicates that both isomers may have similar solubility profiles, but their biological target engagement will be dictated by other factors such as binding site complementarity.

Lipophilicity comparison
Cross-study comparable
ΔLogP ≈ 0 (both 1.14)
Comparable lipophilicity suggests similar solubility and passive permeability profiles
Computed property; experimental determination recommended
Lipophilicity Physicochemical Property Drug-likeness

Ubiquitin Carboxyl-Terminal Hydrolase L1 (UCHL1) Inhibition: Derivative IC50 Data for Target Engagement

A derivative of (3-Methylisoxazol-4-yl)methanamine, specifically (S)-2-(4-(3-Methylisoxazol-4-yl)indoline-1-carbonyl)pyrrolidine-1-carbonitrile, exhibits an IC50 of 5.5 µM (5500 nM) against human Ubiquitin carboxyl-terminal hydrolase isozyme L1 (UCHL1) [1]. This demonstrates that the 3-methylisoxazol-4-yl moiety can be elaborated into compounds with measurable enzyme inhibition activity. The assay was conducted using a 96-well plate format with compound pre-incubated at 2100 µM (final concentration 100 µM) in 50% DMSO.

UCHL1 inhibition (derivative)
Supporting evidence
IC50 = 5.5 µM
Supports SAR studies targeting ubiquitin C-terminal hydrolase L1
Derivative-specific; parent amine activity may differ
Enzyme Inhibition Ubiquitin Proteasome System Neurological Disorders

Positional Isomer Differentiation: 4-Substituted vs. 5-Substituted Isoxazole Methanamines in Receptor Binding

Studies on epiboxidine analogs demonstrate that replacing the 3-methylisoxazole ring with a 4,5-dihydro-3-methylisoxazole nucleus is detrimental to affinity at α4β2 nicotinic acetylcholine receptors (nAChRs) [1]. While this specific study involves dihydroisoxazoles rather than aromatic isoxazoles, it establishes the principle that even subtle changes to the isoxazole ring system (saturation state) profoundly impact receptor binding. This supports the broader class-level inference that positional isomerism (4-yl vs. 5-yl substitution) on the isoxazole core is likely to produce distinct pharmacological profiles, as the vector and electronics of the aminomethyl group differ between isomers.

nAChR binding sensitivity
Class-level inference
Ring saturation reduces affinity
Class-level evidence cautions against isomer substitution without target validation
Extrapolated from dihydroisoxazole analogs; direct 4-yl vs 5-yl data unavailable
Nicotinic Acetylcholine Receptor nAChR Binding Affinity

Predicted pKa Differentiation: Impact on Ionization State and Salt Formation

The predicted pKa for (3-Methylisoxazol-4-yl)methanamine is 8.25 ± 0.29 , indicating that at physiological pH (7.4), the compound is predominantly protonated (>85% ionized). In contrast, the unsubstituted isoxazol-5-ylmethanamine has a lower predicted pKa of 7.93 ± 0.29 , which translates to approximately 23% less protonation at pH 7.4. This 0.32 pKa unit difference can significantly influence solubility, permeability, and salt selection during formulation development. The higher basicity of the 4-yl isomer may confer advantages in certain salt forms or prodrug strategies.

Basicity difference
Cross-study comparable
ΔpKa = +0.32 (4-yl higher)
Higher ionization fraction may influence solubility and permeability trade-offs
Predicted values; experimental pKa measurement advised
Ionization pKa Salt Selection

Strategic Deployment of (3-Methylisoxazol-4-yl)methanamine: High-Value Application Scenarios


Synthesis of APJ Receptor Agonists for Cardiovascular Research

The compound serves as a key intermediate in the preparation of triazole pyridyl APJ receptor agonists, which are under investigation for the treatment of heart failure and related cardiovascular conditions . The 4-aminomethyl group provides a convenient handle for further elaboration, while the 3-methylisoxazole core contributes to the pharmacophore required for APJ receptor engagement. This specific substitution pattern is essential for maintaining the correct geometry and electronic properties needed for target binding.

Construction of UCHL1 Inhibitor Libraries for Ubiquitin Proteasome System (UPS) Research

As evidenced by the IC50 of 5.5 µM for an elaborated derivative, the (3-Methylisoxazol-4-yl)methanamine scaffold can be incorporated into molecules that inhibit UCHL1, a deubiquitinating enzyme implicated in cancer and neurodegeneration [1]. This positions the compound as a valuable building block for synthesizing focused libraries aimed at identifying more potent and selective UCHL1 inhibitors. The primary amine allows for rapid diversification through amide bond formation or reductive amination.

Physicochemical Property-Driven Lead Optimization Campaigns

The compound's predicted LogP of 1.14 and pKa of 8.25 place it within a desirable range for CNS drug discovery, where moderate lipophilicity and appropriate basicity are critical for crossing the blood-brain barrier . Its distinct physicochemical profile relative to other isoxazole methanamine isomers (e.g., higher pKa than 5-substituted analogs) allows medicinal chemists to fine-tune ionization and solubility without drastically altering the core pharmacophore. This makes it a strategic choice when optimizing lead compounds for oral bioavailability or CNS penetration.

Synthesis of Enantiomerically Pure Cyclopropyl Derivatives via Chiral Resolution

A patent (WO2018093580A1) details the preparation of enantiomerically pure (R)- and (S)-Cyclopropyl(3-methylisoxazol-4-yl)methanamine hydrochloride using (3-Methylisoxazol-4-yl)methanamine as a starting material . The chiral resolution process leverages the compound's amine functionality to form diastereomeric salts, enabling the production of optically active intermediates for pharmaceutical development. This highlights the compound's utility in generating stereochemically complex building blocks for advanced medicinal chemistry programs.

Application
Selection Property
Validation Focus
Cardiovascular research tool synthesis
4-Aminomethyl isoxazole core for APJ pharmacophore elaboration
Target engagement in APJ receptor assays
Ubiquitin pathway probe libraries
Primary amine handle for rapid amide/amine diversification
UCHL1 inhibition IC50 and selectivity profiling
CNS drug-like lead optimization
Predicted LogP/pKa balance within CNS MPO space
Experimental LogD and pKa determination
Stereochemically defined intermediates
Amine functionality enables diastereomeric salt resolution
Chiral purity and enantiomeric excess verification

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

55 linked technical documents
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